(+)-Buxaminol C
Description
(+)-Buxaminol C is a steroidal alkaloid isolated from the plant Buxus microphylla (Chinese: 黄杨木), a species historically used in traditional medicine. Alkaloids from this genus, including (+)-Buxaminol C, are characterized by complex tetracyclic or pentacyclic structures with varying stereochemical configurations and substituents.
Properties
Molecular Formula |
C27H46N2O |
|---|---|
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(6S,8R,11R,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-(methylamino)tetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dien-14-ol |
InChI |
InChI=1S/C27H46N2O/c1-17(29(7)8)24-22(30)16-27(5)21-11-10-20-18(9-12-23(28-6)25(20,2)3)15-19(21)13-14-26(24,27)4/h13,15,17,20-24,28,30H,9-12,14,16H2,1-8H3/t17-,20+,21+,22+,23-,24-,26+,27-/m0/s1 |
InChI Key |
UFOMWAWIEKKLJS-KBVVDYDXSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3[C@H]2CC[C@@H]4C(=C3)CC[C@@H](C4(C)C)NC)C)C)O)N(C)C |
Canonical SMILES |
CC(C1C(CC2(C1(CC=C3C2CCC4C(=C3)CCC(C4(C)C)NC)C)C)O)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (+)-Buxaminol C (inferred structural class) with key alkaloids identified in Buxus microphylla based on and :
Structural and Functional Insights
Stereochemical Differentiation: (+)-Buxaminol C’s (+)-enantiomer designation suggests distinct binding affinities compared to other enantiomers or racemic mixtures. For example, cyclovirobuxine D’s bioactivity is highly stereochemistry-dependent, influencing its interaction with ion channels .
Substituent Variability: The presence of hydroxyl groups in buxaminol derivatives (e.g., buxaminol E) may enhance solubility in polar solvents compared to methylated analogs like cycloprotobuxamine.
Pharmacological Gaps: While cyclovirobuxine D is well-studied for cardiovascular effects, data on (+)-Buxaminol C’s efficacy or toxicity are absent in the provided evidence. This highlights the need for targeted studies on minor alkaloids in Buxus species.
Research Implications
- Comparative Bioactivity Screening: Prioritize assays comparing (+)-Buxaminol C with cyclovirobuxine D or buxtauine to identify shared or unique molecular targets.
- Synthetic Accessibility: Structural complexity of these alkaloids (e.g., pentacyclic rings in cyclovirobuxine D) poses challenges for synthesis, making plant extraction or biotechnological methods critical for large-scale production .
Q & A
Q. How can researchers ethically address discrepancies between in vitro and in vivo efficacy data for (+)-Buxaminol C?
- Methodological Answer :
- Transparency : Clearly report limitations (e.g., bioavailability differences) in discussions.
- Preclinical Justification : Use the ARRIVE 2.0 guidelines to ensure animal studies are statistically powered and ethically reviewed.
- Iterative Refinement : Re-engineer derivatives to improve ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
